2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol
Overview
Description
2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol is a complex organic compound characterized by the presence of dichloro, silyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Halogenation: Introduction of chlorine atoms to the aromatic ring.
Silylation: Attachment of the silyl group to the phenyl ring.
Hydroxylation: Introduction of the hydroxyl group to form the ethanol moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the dichloro groups to form less chlorinated derivatives.
Substitution: Replacement of the silyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Modulation of biochemical pathways to produce desired effects.
Comparison with Similar Compounds
Similar Compounds
2-[3,4-Dichlorophenyl]ethanol: Lacks the silyl group, resulting in different chemical properties.
2-[3,4-Dichloro-5-methylphenyl]ethanol: Contains a methyl group instead of the silyl group.
Uniqueness
The presence of the silyl group in 2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol imparts unique chemical properties, such as increased stability and reactivity, making it distinct from similar compounds .
Properties
Molecular Formula |
C15H24Cl2O2Si |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol |
InChI |
InChI=1S/C15H24Cl2O2Si/c1-15(2,3)20(4,5)19-10-12-8-11(6-7-18)9-13(16)14(12)17/h8-9,18H,6-7,10H2,1-5H3 |
InChI Key |
YIETXJWURFGQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=CC(=C1)CCO)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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